N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties.
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide is classified as an amide, specifically a carboxamide due to the presence of the carboxamide functional group (-C(=O)NH2) attached to the triazole ring. It is also categorized under heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide typically involves a multi-step process:
In one reported synthesis, acyl hydrazides were reacted with ethyl 2-ethoxy-2-iminoacetate hydrochloride to produce triazole derivatives with high yields (up to 93%) . The process typically employs solvents such as ethanol and may involve catalysts like triethylamine to facilitate the reaction.
The compound has a molecular formula of and a molar mass of approximately 218.22 g/mol. The presence of functional groups such as amide and methyl phenyl groups contributes to its chemical reactivity and biological activity.
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide can participate in various chemical reactions:
Research has shown that derivatives of 1,2,4-triazoles exhibit significant biological activity, which is often influenced by their chemical reactivity . For example, modifications at specific positions on the triazole ring can enhance antimicrobial properties.
The mechanism by which N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide exerts its biological effects typically involves:
Studies have indicated that similar triazole compounds demonstrate potent activity against various pathogens and cancer cell lines . The specific mechanisms may vary based on structural modifications and target specificity.
Spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy are commonly used to characterize these compounds . For instance, characteristic peaks corresponding to the amide functional group can be observed in infrared spectra.
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has potential applications in:
The 1,2,4-triazole scaffold emerged as a privileged structure in medicinal chemistry following the discovery of azole antifungal properties by Woolley in 1944. This heterocyclic system, characterized by a five-membered ring with three nitrogen atoms (C₂H₃N₃), exhibits tautomerism between 1H- and 4H-forms, with the 1H-tautomer being thermodynamically favored due to lower energy [1] [5]. Early triazole derivatives focused on systemic antifungals, where they superseded imidazole analogs due to superior pharmacokinetics and reduced toxicity. Seminal examples include fluconazole (1990) and voriconazole (2002), which inhibit fungal CYP51 by coordinating the triazole N4 atom to the heme iron [1] [9]. The evolution continued with non-antifungal applications: letrozole (1996) and anastrozole (1995) revolutionized breast cancer therapy as aromatase inhibitors, while trazodone remains a widely prescribed antidepressant. By the 2010s, structural diversification accelerated, incorporating carboxamide functionalities to enhance target affinity and modulate physicochemical properties [5] [9].
Table 1: Milestones in 1,2,4-Triazole Drug Development
Year | Compound | Therapeutic Category | Structural Innovation |
---|---|---|---|
1990 | Fluconazole | Antifungal | Bis-triazole with hydroxypropyl linker |
1995 | Anastrozole | Anticancer (Aromatase inhibitor) | Triazole-cyanomethylbenzene motif |
2002 | Voriconazole | Antifungal | Fluoropyrimidine-triazole hybrid |
2010s | Mefentrifluconazole | Agro-fungicide | Triazole-carboxamide derivative |
2021 | Novel FAK inhibitors | Anticancer | Triazole-thioacetamide-carboxamide conjugates |
Recent advances exploit the triazole's bioisosteric versatility, replacing amides or carboxylic acids to improve metabolic stability. Hybridization strategies fuse triazoles with quinolones, carbazoles, or amino acids, yielding compounds like 3d (FAK inhibitor, IC₅₀ = 18.10 nM) and mefentrifluconazole analogs with enhanced antifungal efficacy against Physalospora piricola (EC₅₀ = 10.1–10.8 µg/mL) [2] [6].
The carboxamide group (–C(=O)NH–) is a cornerstone of rational drug design, conferring three critical advantages to 1,2,4-triazole derivatives:
Table 2: Carboxamide Interactions in Triazole-Based Drug-Target Complexes
Target Enzyme | Bond Type | Amino Acid Residue | Bond Length (Å) | Impact on Activity |
---|---|---|---|---|
CYP51 (fungal) | H-bond (carbonyl) | Tyr118 | 2.8 | 8-fold ↑ vs. non-carboxamide analog |
FAK Kinase | H-bond (amide N–H) | Glu506 | 2.9 | IC₅₀ = 18.10 nM |
Carbonic Anhydrase II | Zn²⁺ coordination | Zn²⁺ active site | 2.2 | Kᵢ = 45 nM |
DNA Gyrase | π-Stacking + H-bond | Asp81 | 3.1 | MIC = 0.25 µg/mL (vs. S. aureus) |
Structure-activity relationship (SAR) studies underscore the carboxamide's versatility:
N-(4-Methylphenyl)-1H-1,2,4-triazole-5-carboxamide represents a structurally optimized pharmacophore with dual-targeting potential. Its design integrates three pharmacologically validated elements:
Table 3: Key Physicochemical and Pharmacological Properties
Property | Value/Characteristic | Methodology | Biological Implication |
---|---|---|---|
Molecular Weight | 202.23 g/mol | Calculated | Optimal for cell permeability |
clog P | 2.1 | ChemAxon | Balanced lipophilicity for oral absorption |
Hydrogen Bond Acceptors | 3 | — | Enhanced target engagement |
Hydrogen Bond Donors | 2 | — | Solubility and protein binding |
TPSA | 61.6 Ų | SwissADME | Favorable membrane transport |
FAK Inhibition (IC₅₀) | 18.10 nM (derivative 3d) | Kinase assay | Anticancer potential |
Antifungal Activity (EC₅₀) | 10.1 µg/mL (vs. P. piricola) | Microdilution assay | Agricultural applications |
Research highlights its multifaceted applications:
Table 4: Research Applications of N-(4-Methylphenyl)-1H-1,2,4-Triazole-5-Carboxamide Derivatives
Application Area | Derivative | Key Finding | Mechanism |
---|---|---|---|
Anticancer Therapy | 3d | IC₅₀ = 18.10 nM (FAK); cell cycle arrest at S-phase | FAK/PI3K/Akt pathway suppression |
Agricultural Fungicides | 8k | EC₅₀ = 10.126 µg/mL vs. P. piricola | CYP51 inhibition & membrane depolarization |
Antibacterial Agents | Hybrid V | MIC = 3.75 µM/mL vs. S. aureus | DNA gyrase inhibition |
Enzyme Inhibition | Schiff bases | Kᵢ = 0.28 µM for hCA II | Zinc coordination in active site |
The compound exemplifies strategic molecular design: retaining the triazole's metabolic stability while leveraging carboxamide versatility for target-specific optimization. Ongoing studies explore its utility as a fragment for PROTACs and supramolecular drug delivery systems [5] [9].
Key Compounds Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7